molecular formula C13H15N5OS B12182657 [4-methyl-3-(1H-tetrazol-1-yl)phenyl](thiomorpholin-4-yl)methanone

[4-methyl-3-(1H-tetrazol-1-yl)phenyl](thiomorpholin-4-yl)methanone

Cat. No.: B12182657
M. Wt: 289.36 g/mol
InChI Key: AVDGFRYQYBLYJY-UHFFFAOYSA-N
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Description

4-methyl-3-(1H-tetrazol-1-yl)phenylmethanone: is a synthetic organic compound that has garnered interest in various fields of scientific research due to its unique chemical structure and potential applications. This compound features a tetrazole ring, a thiomorpholine ring, and a phenyl group, making it a versatile molecule for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-methyl-3-(1H-tetrazol-1-yl)phenylmethanone typically involves multiple steps, starting with the preparation of the tetrazole ring and the thiomorpholine ring. The tetrazole ring can be synthesized through the cyclization of an azide with a nitrile, while the thiomorpholine ring can be prepared via the reaction of a thiol with an epoxide. The final step involves the coupling of these rings with a phenyl group through a condensation reaction, often using a catalyst such as palladium or copper under controlled temperature and pressure conditions.

Industrial Production Methods: In an industrial setting, the production of 4-methyl-3-(1H-tetrazol-1-yl)phenylmethanone may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the thiomorpholine ring, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the tetrazole ring, converting it into an amine derivative.

Common Reagents and Conditions:

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.

    Reduction: Catalysts like palladium on carbon (Pd/C) in the presence of hydrogen gas.

    Substitution: Electrophiles such as halogens or nitro groups in the presence of a Lewis acid catalyst.

Major Products:

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amine derivatives.

    Substitution: Halogenated or nitro-substituted phenyl derivatives.

Scientific Research Applications

Chemistry: The compound is used as a building block in organic synthesis, enabling the creation of more complex molecules through various chemical reactions.

Biology: In biological research, 4-methyl-3-(1H-tetrazol-1-yl)phenylmethanone is studied for its potential as a bioactive molecule, particularly in enzyme inhibition and receptor binding studies.

Medicine: The compound is investigated for its potential therapeutic applications, including its role as an antimicrobial or anticancer agent due to its ability to interact with specific biological targets.

Industry: In industrial applications, the compound is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 4-methyl-3-(1H-tetrazol-1-yl)phenylmethanone involves its interaction with specific molecular targets, such as enzymes or receptors. The tetrazole ring can mimic the structure of certain biological molecules, allowing it to bind to active sites on enzymes or receptors, thereby inhibiting their activity. The thiomorpholine ring can enhance the compound’s binding affinity and specificity, making it a potent inhibitor or activator of various biological pathways.

Comparison with Similar Compounds

    4-methyl-3-(1H-tetrazol-1-yl)phenylmethanone: Similar structure but with a morpholine ring instead of a thiomorpholine ring.

    4-methyl-3-(1H-tetrazol-1-yl)phenylmethanone: Contains a piperidine ring instead of a thiomorpholine ring.

Uniqueness: The presence of the thiomorpholine ring in 4-methyl-3-(1H-tetrazol-1-yl)phenylmethanone imparts unique chemical properties, such as increased stability and reactivity, compared to its analogs with different ring structures. This makes it a valuable compound for various applications in scientific research and industry.

Properties

Molecular Formula

C13H15N5OS

Molecular Weight

289.36 g/mol

IUPAC Name

[4-methyl-3-(tetrazol-1-yl)phenyl]-thiomorpholin-4-ylmethanone

InChI

InChI=1S/C13H15N5OS/c1-10-2-3-11(8-12(10)18-9-14-15-16-18)13(19)17-4-6-20-7-5-17/h2-3,8-9H,4-7H2,1H3

InChI Key

AVDGFRYQYBLYJY-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)C(=O)N2CCSCC2)N3C=NN=N3

Origin of Product

United States

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